N'-Methanesulfonylacetohydrazide

Description

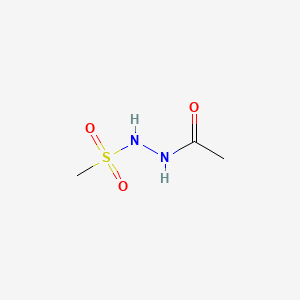

N'-Methanesulfonylacetohydrazide (I-15) is a sulfonohydrazide derivative characterized by a methanesulfonyl group (-SO₂CH₃) attached to an acetohydrazide backbone. Its molecular structure includes a 5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl acetyl moiety (Fig. 1). Synthesized via condensation of methanesulfonohydrazide with a chromenone-acetyl intermediate, it exhibits a pale yellow solid appearance, a melting point of 266–267°C, and a moderate yield of 78% .

Properties

IUPAC Name |

N'-methylsulfonylacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3S/c1-3(6)4-5-9(2,7)8/h5H,1-2H3,(H,4,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNPDPSWBIMHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Methylsulfonyl)acetohydrazide typically involves the reaction of methylsulfonyl chloride with acetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The crude product is then purified by recrystallization from an appropriate solvent, such as absolute alcohol .

Industrial Production Methods

While specific industrial production methods for N’-(Methylsulfonyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(Methylsulfonyl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding sulfoxides or sulfides.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfoxides, sulfides, and various substituted hydrazides .

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Medicine: Its biological activities suggest potential therapeutic applications, although further research is needed to fully understand its medicinal properties.

Mechanism of Action

The mechanism of action of N’-(Methylsulfonyl)acetohydrazide involves its interaction with biological targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition of their activity. This mechanism is similar to that of other sulfonyl-containing compounds, which are known to inhibit enzymes by forming stable adducts .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural variations among sulfonohydrazide derivatives include substituents on the sulfonyl group and the acetyl-linked aromatic system. Table 1 summarizes critical data for I-15 and related compounds:

Key Observations:

- Substituent Effects: Bulky substituents (e.g., iodine in I-10) correlate with higher melting points, likely due to increased molecular packing efficiency. Trifluoromethyl groups (I-13) enhance thermal stability without significantly altering melting points compared to I-15 .

- Yield Variations: Electron-deficient sulfonyl groups (e.g., trifluoromethane in I-13) show higher yields (85%) than I-15 (78%), suggesting improved reaction efficiency with strong electron-withdrawing groups .

- Biological Relevance: Nitrofuranyl sulfonohydrazides () exhibit antiparasitic activity, whereas I-15’s chromenone backbone may prioritize fungicidal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.